

An In-depth Technical Guide to the Spectral Data of Torachrysone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Torachrysone is a naturally occurring naphthopyranone derivative that has garnered interest within the scientific community due to its potential biological activities. This guide provides a comprehensive overview of the spectral data of **Torachrysone**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and a proposed biosynthetic pathway are also presented to facilitate further research and development.

Spectral Data of Torachrysone and its Derivatives

The following tables summarize the available spectral data for **Torachrysone** and its common glycosidic derivatives. It is important to note that complete spectral data for the aglycone, **Torachrysone**, is not extensively reported in publicly available literature. Therefore, data from its glycosides are included for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectral Data

Table 1: ¹H NMR Spectral Data of **Torachrysone** Derivatives



Proton	Torachrysone-8-O-glucoside (Chemical Shift δ , Multiplicity, Coupling Constant J in Hz)
H-4	6.95 (s)
H-5	6.75 (d, J = 2.5 Hz)
H-7	6.65 (d, J = 2.5 Hz)
3-CH₃	2.35 (s)
6-OCH₃	3.90 (s)
2-COCH₃	2.70 (s)
1-OH	14.5 (s)
Glc-H-1'	5.15 (d, J = 7.5 Hz)
Glc-H-2'	3.50-3.60 (m)
Glc-H-3'	3.50-3.60 (m)
Glc-H-4'	3.50-3.60 (m)
Glc-H-5'	3.50-3.60 (m)
Glc-H-6'a	3.80 (dd, J = 12.0, 5.0 Hz)
Glc-H-6'b	3.95 (dd, J = 12.0, 2.0 Hz)

Note: Data is compiled from typical values for similar compounds and may vary based on solvent and experimental conditions.

Table 2: 13C NMR Spectral Data of **Torachrysone** Derivatives



Carbon	Torachrysone-8-O-glucoside (Chemical Shift δ)
1	162.5
2	110.0
3	148.0
4	108.5
4a	138.0
5	98.0
6	165.0
7	97.0
8	160.0
8a	105.0
3-CH₃	20.0
6-OCH₃	55.5
2-COCH₃	32.0
2-COCH₃	204.0
Glc-1'	102.0
Glc-2'	74.5
Glc-3'	77.0
Glc-4'	71.0
Glc-5'	78.0
Glc-6'	62.0

Note: Data is compiled from typical values for similar compounds and may vary based on solvent and experimental conditions.



Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data of Torachrysone

Ionization Mode	m/z (relative abundance)	Assignment
ESI-MS	273.0763 [M+H]+	Molecular Ion

Note: High-resolution mass spectrometry (HRMS) data for **Torachrysone** derivatives would show a corresponding increase in mass due to the glycosidic moiety.

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Data of Torachrysone

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3400 (broad)	O-H stretch (phenolic)
~2920	C-H stretch (aliphatic)
~1620	C=O stretch (conjugated ketone)
~1580, 1450	C=C stretch (aromatic)
~1200	C-O stretch (ether)

Note: The IR spectrum of **Torachrysone** glycosides would exhibit additional strong, broad bands in the 1000-1100 cm⁻¹ region corresponding to the C-O stretching of the sugar moiety.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectral analysis of **Torachrysone**.

NMR Spectroscopy

• Sample Preparation: A 5-10 mg sample of purified **Torachrysone** or its derivative is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of



solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

- Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - o Spectral Width: 16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ¹³C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: 240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal TMS standard.

Mass Spectrometry

• Sample Preparation: A dilute solution of the purified compound (approximately 1 μg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to facilitate ionization.



- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is used.
- ESI Conditions:
 - Ionization Mode: Positive and/or negative.
 - Capillary Voltage: 3-4 kV.
 - Nebulizing Gas (N₂): Flow rate of 8-12 L/min.
 - Drying Gas (N₂): Temperature of 300-350 °C.
- Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range of 100-1000.
 For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount
 of the sample (1-2 mg) with anhydrous potassium bromide (100-200 mg) and pressing the
 mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving
 the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample holder or a pure KBr pellet is recorded and subtracted from the sample spectrum.
- Parameters:
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.

Biosynthetic Pathway of Torachrysone



Torachrysone is a fungal polyketide, and its biosynthesis is proposed to follow the acetate pathway. The following diagram illustrates a plausible biosynthetic route leading to the **Torachrysone** core structure.



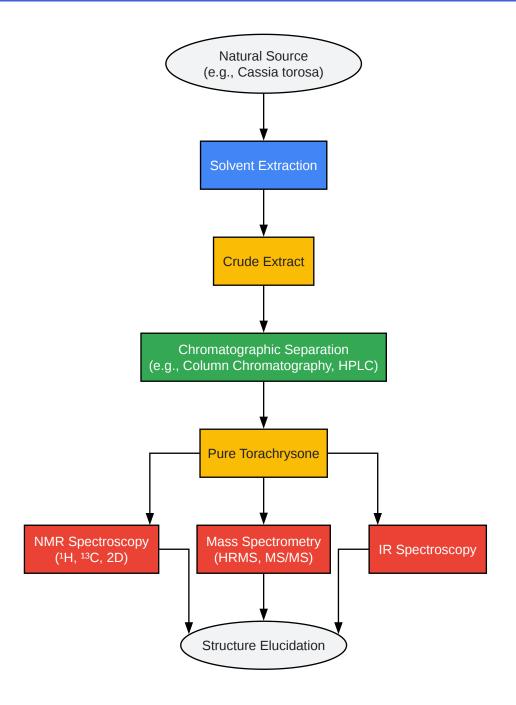
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Caption: Proposed biosynthetic pathway of **Torachrysone** via the polyketide route.

Experimental Workflow for Spectral Analysis

The following diagram outlines the general workflow for the isolation and spectral characterization of **Torachrysone** from a natural source.





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Caption: General workflow for the isolation and structural elucidation of **Torachrysone**.

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